N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-10-5-3-2-4-9(10)6-7-12-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) |
InChI Key |
GYXBXRDHLRXVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
General Synthetic Routes Overview
The synthesis of this compound generally involves:
- Alkylation of the tetrahydroisoquinoline nitrogen with acetamide-containing alkyl halides.
- Direct amidation of the tetrahydroisoquinoline nitrogen.
- Cyclization reactions followed by functional group transformations.
Three main synthetic routes have been reported for tetrahydroisoquinoline derivatives, which can be adapted for the title compound:
| Route | Description | Key Steps |
|---|---|---|
| a) | Alkylation with substituted 2-bromo-acetic acid methyl esters followed by hydrolysis and amidation | Alkylation → Ester hydrolysis → Amide coupling |
| b) | Direct alkylation with 2-bromoacetamide derivatives | Direct alkylation of THIQ with 2-bromoacetamide derivatives |
| c) | Stereoselective synthesis starting from enantiomerically pure methyl (S)-(+)-mandelate | Conversion of methyl mandelate → Amide formation → Cyclization and further modifications |
These routes allow for the preparation of N-substituted tetrahydroisoquinolines with good yields and stereochemical control where needed.
Detailed Synthetic Procedures
Alkylation with 2-Bromoacetamide Derivatives (Route b)
A common method involves the nucleophilic substitution reaction between 1,2,3,4-tetrahydroisoquinoline and 2-bromoacetamide derivatives. The reaction typically proceeds in an aprotic solvent such as acetonitrile with a base like triethylamine to neutralize the released HBr.
- Dissolve 1,2,3,4-tetrahydroisoquinoline (0.012 mol) in acetonitrile.
- Add equimolar 2-bromoacetamide derivative.
- Add triethylamine as a base.
- Stir the mixture at room temperature or slightly elevated temperature until completion.
- Isolate the product by filtration or extraction.
This method yields this compound in moderate to good yields (typically 70-85%) as yellow crystalline solids.
Amide Formation via Ester Hydrolysis and Coupling (Route a)
This approach involves three key steps:
- Alkylation: The tetrahydroisoquinoline nitrogen is alkylated with 2-bromo-acetic acid methyl ester.
- Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a THF/water mixture.
- Amide Coupling: The acid is then coupled with ammonia or an amine to form the acetamide using standard coupling reagents.
- Hydrolysis: Room temperature stirring for 20 hours.
- Amide coupling: Use of coupling reagents such as carbodiimides in suitable solvents.
This method allows for the preparation of the acetamide derivative with potential for further functionalization and stereoselective control if starting from chiral precursors.
Stereoselective Synthesis Using Chiral Catalysts (Route c)
For enantiomerically enriched compounds, transfer hydrogenation of dihydroisoquinolines in the presence of chiral ruthenium(II) complexes has been employed. This method can be combined with the amide formation steps to yield chiral this compound derivatives.
- The chiral catalyst (e.g., Ru(II) complex as described by R. Noyori et al.) enables high enantiomeric excess.
- The process involves catalytic hydrogenation followed by amide formation.
This route is particularly useful for pharmaceutical applications requiring chiral purity.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation with 2-bromoacetamide | 1,2,3,4-tetrahydroisoquinoline + 2-bromoacetamide | Acetonitrile, triethylamine, RT or mild heat | 70-85 | Straightforward, moderate yields |
| Ester Hydrolysis & Amide Coupling | 1,2,3,4-tetrahydroisoquinoline + 2-bromo-acetic acid methyl ester | LiOH in THF/H2O, coupling reagents | 65-80 | Multi-step, allows stereoselective variants |
| Stereoselective Transfer Hydrogenation | Dihydroisoquinoline + chiral Ru(II) catalyst | Formic acid/triethylamine azeotrope, isopropanol | 75-90 | High enantiomeric excess, suitable for pharma |
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .
Scientific Research Applications
Medicinal Chemistry
N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide has been investigated for its potential therapeutic effects in treating several medical conditions:
- Neurodegenerative Disorders : The compound's structural similarity to natural isoquinoline alkaloids suggests it may possess neuroprotective properties. Studies have indicated its potential in treating diseases such as Alzheimer's and Parkinson's by modulating dopaminergic and serotonergic pathways .
- Anti-inflammatory Effects : Research has explored its use as an anti-inflammatory agent. The compound may interact with specific molecular targets involved in inflammatory processes, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.
- Orexin Receptor Antagonism : this compound derivatives have been identified as non-peptide antagonists of orexin receptors. These compounds show promise in managing disorders related to appetite regulation and sleep disturbances .
The biological activity of this compound is noteworthy:
- Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on various enzymes implicated in cancer progression. This includes cyclin-dependent kinases and dihydrofolate reductase .
- Ligand Properties : The compound acts as a ligand for several biological receptors, including estrogen receptors and G-protein coupled receptors. This interaction may lead to diverse pharmacological effects that warrant further investigation .
Synthesis and Industrial Applications
The synthesis of this compound typically involves acylation reactions using phenylacetyl chloride in the presence of bases like triethylamine. This method allows for the production of the compound on a larger scale while maintaining high purity levels.
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Acylation | Acylation of 1,2,3,4-tetrahydroisoquinoline with phenylacetyl chloride |
| Continuous Flow Reactors | Scaled-up production with improved yields and reduced reaction times |
Case Studies
Several case studies highlight the applications of this compound:
- Neuroprotection Study : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism involved modulation of antioxidant enzyme activities .
- Anti-cancer Activity : Research has shown that certain derivatives exhibit significant anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. These findings suggest potential for development into therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in regulating mood and cognition . The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress and reduce inflammation in neuronal cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The tetrahydroisoquinoline core allows for diverse substitutions at the 1-, 6-, and 7-positions, which significantly influence biological activity. Below is a comparative analysis of key analogs:
Pharmacological Implications
- Orexin-1 Receptor Antagonism : Compounds with 6,7-dimethoxy and arylalkyl substitutions (e.g., 10d, 10e , and 51–55 ) exhibit high OX1R selectivity. The methoxy groups enhance membrane permeability, while bulky aryl groups (e.g., naphthalen-2-ylmethyl in 54 ) optimize receptor binding. The target compound’s lack of these substituents likely reduces OX1R affinity.
Key Research Findings
- Substituent Positioning : The 6- and 7-positions are critical for OX1R antagonism. For example, replacing methoxy with pyridinylmethoxy (compounds 22, 23 ) reduces potency, while propan-2-yloxy (10d ) maintains activity .
- Benzyl vs. Non-Benzyl Groups: Benzyl-substituted derivatives (e.g., 20–24 ) show higher receptor affinity than non-benzylated analogs, suggesting the benzyl group’s role in hydrophobic interactions with OX1R .
Biological Activity
N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a compound that belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Synthesis
The chemical structure of this compound features a tetrahydroisoquinoline core attached to an acetamide group. The synthesis typically involves acylation reactions where tetrahydroisoquinoline is reacted with acetic anhydride or acetyl chloride in the presence of a base like triethylamine. This synthetic route allows for the introduction of various substituents that can modulate biological activity.
Neuroprotective Properties
Research indicates that this compound exhibits potential neuroprotective effects. Studies have shown that similar compounds can interact with dopaminergic and serotonergic systems, suggesting a mechanism that may be beneficial in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .
Table 1: Biological Activities of Tetrahydroisoquinoline Derivatives
| Compound | Activity | Reference |
|---|---|---|
| This compound | Neuroprotective | |
| N-benzyl-1,2,3,4-tetrahydroisoquinoline | Anti-inflammatory | |
| N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide | Neuroprotective |
Anticancer Potential
Similar derivatives have demonstrated significant inhibitory effects on various enzymes involved in cancer progression. For instance, compounds with a tetrahydroisoquinoline core have shown activity against cyclin-dependent kinases and dihydrofolate reductase. This suggests that this compound may also exhibit anticancer properties through similar mechanisms.
The exact mechanism of action for this compound remains under investigation. However, it is believed to modulate the activity of specific receptors and enzymes involved in neuroprotection and inflammation. Preliminary studies suggest interactions with orexin receptors may play a role in its biological effects .
Case Studies and Research Findings
Several studies have focused on the therapeutic potential of tetrahydroisoquinoline derivatives:
- Neuroprotection : A study highlighted the neuroprotective effects of related compounds in animal models of neurodegeneration. These compounds were found to reduce oxidative stress and improve cognitive function .
- Cancer Inhibition : Research has shown that tetrahydroisoquinoline derivatives can inhibit tumor growth in vitro by targeting key regulatory pathways involved in cell cycle progression .
Q & A
Q. What are the standard synthetic routes for N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, starting with tetrahydroisoquinoline derivatives. For example:
- Amide bond formation : Coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or BOP reagent are used to link the tetrahydroisoquinoline core to the acetamide group. Reaction conditions (e.g., dry DMF, DIPEA as a base) are critical to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is employed to isolate the product. Purity is confirmed via TLC and HPLC .
- Yield optimization : Temperature control (e.g., 50°C for reductions) and stoichiometric adjustments (e.g., 3 eq. of iodomethane for alkylation) improve yields, as seen in analogous syntheses of tetrahydroisoquinoline derivatives .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : and NMR are essential for verifying substituent positions and stereochemistry. Key signals include downfield shifts for amide protons (~6.5–8.5 ppm) and coupling constants (e.g., J = 7–9 Hz for aromatic protons) .
- Mass spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λmax ~255 nm) ensures >95% purity, critical for biological assays .
Q. How is the compound screened for initial biological activity?
- In vitro assays : Target-specific screens (e.g., enzyme inhibition for acetylcholinesterase or NMDA receptor modulation) use purified proteins or cell lines. IC values are determined via fluorometric or colorimetric methods .
- Dose-response curves : Compound dilutions (0.1–100 µM) are tested to establish potency and selectivity. Positive controls (e.g., donepezil for AChE inhibition) validate assay conditions .
Advanced Research Questions
Q. How can reaction conditions be modified to resolve low yields in alkylation steps?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in SN2 reactions. For example, using DMSO increased alkylation yields to 82% in analogous tetrahydroisoquinoline derivatives .
- Catalyst optimization : Phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating reduce reaction times and improve regioselectivity .
- Byproduct analysis : LC-MS identifies side products (e.g., over-alkylation), guiding stoichiometric adjustments (e.g., limiting reagent ratios to 1:1.2) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for neuropharmacological activity?
- Substituent variation : Systematic modifications (e.g., replacing methoxy with ethoxy groups or introducing sulfonyl moieties) reveal critical pharmacophores. For example, ethylsulfonyl groups enhance solubility and receptor affinity in NMDA modulators .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors like orexin-1 or NMDA. Energy scores correlate with experimental IC values .
- Pharmacokinetic profiling : LogP calculations and PAMPA assays assess blood-brain barrier permeability, prioritizing analogs with optimal lipophilicity (LogP 2–4) .
Q. How are contradictory data in biological assays resolved (e.g., inconsistent IC50_{50}50 values)?
- Assay standardization : Replicate experiments (n ≥ 3) under controlled conditions (e.g., fixed ATP concentrations in kinase assays) reduce variability .
- Orthogonal validation : Confirming activity via alternative methods (e.g., SPR for binding affinity if fluorescence assays show discrepancies) .
- Metabolite screening : LC-MS/MS detects compound degradation or metabolite interference during long-term incubations .
Q. What methodologies are employed to study the compound’s interaction with biological targets at the molecular level?
- X-ray crystallography : Co-crystallization with target proteins (e.g., acetylcholinesterase) reveals binding poses and hydrogen-bonding networks .
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers of affinity .
- Mutagenesis studies : Site-directed mutations in receptor binding pockets (e.g., NMDA GluN1 subunit) identify critical residues for interaction .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amide couplings) .
- Characterization : Combine NMR, MS, and elemental analysis for unambiguous structural confirmation .
- Biological evaluation : Include counter-screens against related targets (e.g., serotonin receptors for NMDA-focused compounds) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
